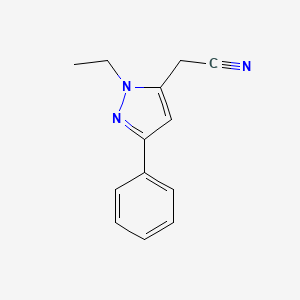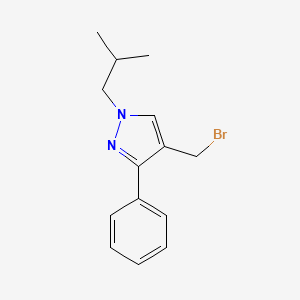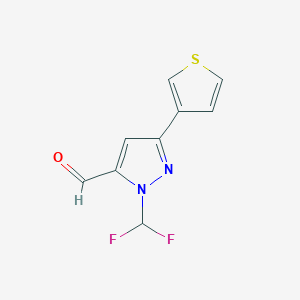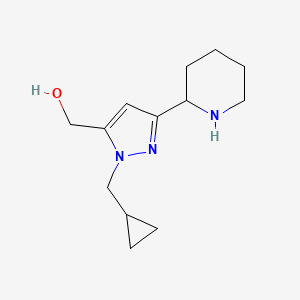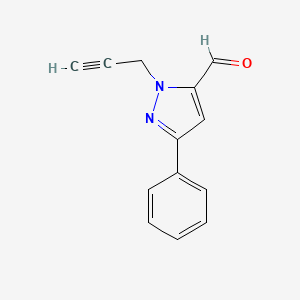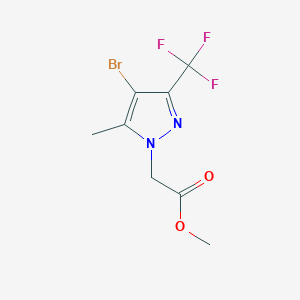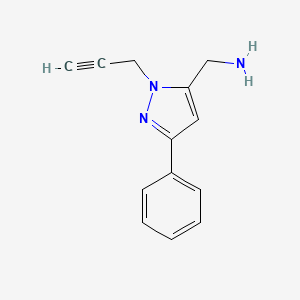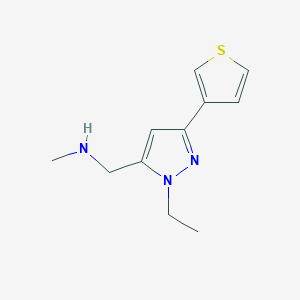![molecular formula C11H16N4O B1479700 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide CAS No. 2097968-22-2](/img/structure/B1479700.png)
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide
Vue d'ensemble
Description
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide (CPMTPC) is a cyclopropylmethylated pyrano[4,3-c]pyrazole-3-carboximidamide. It is a small molecule that has been studied for its potential applications in medicinal chemistry and biochemistry. CPMTPC is a synthetic compound that has been used in a variety of laboratory experiments due to its unique properties.
Applications De Recherche Scientifique
Organic Synthesis Intermediates
Pyrazole derivatives are pivotal in the synthesis of more complex organic molecules. They serve as intermediates in the construction of various heterocyclic systems that are crucial in pharmaceuticals and material science. The structural diversity of pyrazoles, including our compound of interest, allows for the synthesis of a wide range of biologically active molecules .
Medicinal Chemistry
In medicinal chemistry, pyrazole cores are often used to create pharmacophores - parts of a molecule responsible for its biological action. Due to their structural features, such as the presence of two adjacent nitrogen atoms, pyrazoles can interact with various biological targets, leading to potential therapeutic applications .
Photophysical Properties
Pyrazoles exhibit exceptional photophysical properties due to their heteroaromatic nature. This makes them suitable for use in the development of optical materials, including fluorescent markers and sensors. The specific compound could be explored for its photophysical properties and potential applications in imaging technologies .
Biological Activities
The biological activity of pyrazole derivatives is highly dependent on their substituent groups. They have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research into the specific activities of “2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide” could lead to new therapeutic agents .
Tautomerism and Reactivity
Pyrazoles are known to exhibit tautomerism, a phenomenon that can influence their reactivity. This property is significant in synthetic strategies where pyrazoles are involved, as it affects the outcome of chemical reactions. Understanding the tautomeric behavior of our compound could provide insights into its reactivity and applications in synthesis .
Heterocyclic Synthesis
Pyrazole derivatives are extensively used as precursors in the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These systems have relevance in the pharmaceutical field, and the compound could be a valuable precursor in the synthesis of these and other heterocyclic molecules .
Mécanisme D'action
- Pyrazoles, including our compound, often act as weak bases or acids, with their strength influenced by substituent groups. The two adjacent nitrogen atoms in the heteroaromatic five-membered ring (one pyrrole-type and one pyridine-type) allow for diverse variations and valuable properties .
Target of Action
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-11(13)10-8-6-16-4-3-9(8)14-15(10)5-7-1-2-7/h7H,1-6H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTVAPUBCCCMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



